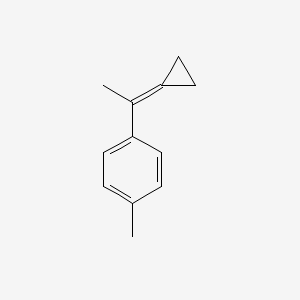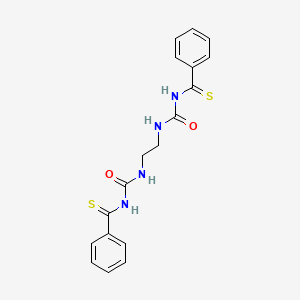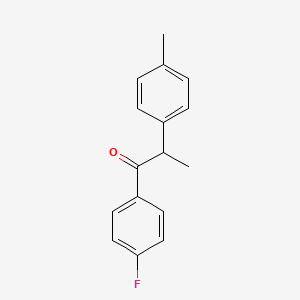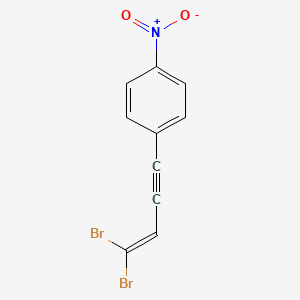![molecular formula C16H20N2O B12528457 Hydrazine, 1-(2,4-dimethylphenyl)-2-[(3-methoxyphenyl)methyl]- CAS No. 828911-93-9](/img/structure/B12528457.png)
Hydrazine, 1-(2,4-dimethylphenyl)-2-[(3-methoxyphenyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazine, 1-(2,4-dimethylphenyl)-2-[(3-methoxyphenyl)methyl]- is a hydrazine derivative characterized by the presence of two aromatic rings, one substituted with dimethyl groups and the other with a methoxy group. Hydrazine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydrazine derivatives typically involves the reaction of hydrazine with substituted aromatic aldehydes or ketones. For this specific compound, the synthesis might involve:
Condensation Reaction: Reacting 2,4-dimethylbenzaldehyde with 3-methoxybenzylhydrazine under acidic or basic conditions to form the desired hydrazine derivative.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-100°C.
Industrial Production Methods
Industrial production of hydrazine derivatives often involves large-scale batch or continuous processes, utilizing similar reaction conditions but optimized for yield and purity. Catalysts and advanced purification techniques may be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Hydrazine derivatives can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding azo compounds.
Reduction: Reduction of nitro groups to amines using reducing agents like sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
Azo Compounds: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Substituted Aromatics: Formed through substitution reactions.
Scientific Research Applications
Hydrazine derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of various organic compounds.
Biology: Investigated for their potential as enzyme inhibitors or activators.
Medicine: Explored for their anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the production of polymers, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of hydrazine derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The presence of aromatic rings and functional groups allows these compounds to bind to active sites, modulating biological pathways. For example, hydrazine derivatives may inhibit enzyme activity by forming stable complexes with the enzyme’s active site.
Comparison with Similar Compounds
Hydrazine, 1-(2,4-dimethylphenyl)-2-[(3-methoxyphenyl)methyl]- can be compared with other hydrazine derivatives such as:
Phenylhydrazine: Known for its use in the synthesis of pharmaceuticals.
Benzylhydrazine: Utilized in the production of agrochemicals.
Dimethylhydrazine: Explored for its potential as a rocket propellant.
Conclusion
Hydrazine, 1-(2,4-dimethylphenyl)-2-[(3-methoxyphenyl)methyl]- is a versatile compound with potential applications in various fields. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable intermediate in scientific research and industrial processes.
Properties
CAS No. |
828911-93-9 |
|---|---|
Molecular Formula |
C16H20N2O |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)-2-[(3-methoxyphenyl)methyl]hydrazine |
InChI |
InChI=1S/C16H20N2O/c1-12-7-8-16(13(2)9-12)18-17-11-14-5-4-6-15(10-14)19-3/h4-10,17-18H,11H2,1-3H3 |
InChI Key |
PNNCITHNABWVDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NNCC2=CC(=CC=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzoic acid, 4-[3-oxo-3-(3-pyridinyl)-1-propenyl]-, methyl ester](/img/structure/B12528396.png)

![[Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane]](/img/structure/B12528411.png)
![6-[Benzyl(ethyl)amino]pyridin-3-ol](/img/structure/B12528418.png)
stannane](/img/structure/B12528426.png)
![3-Acetyl-6H-benzo[c]chromen-6-one](/img/structure/B12528435.png)

![N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-methoxybenzamide](/img/structure/B12528446.png)

![1-Piperazinecarboxylic acid, 4-[6-[[5-bromo-4-(cyclopentylamino)-2-pyrimidinyl]amino]-3-pyridinyl]-, 1,1-dimethylethyl ester](/img/structure/B12528454.png)



